molecular formula C17H25N3S B4288147 5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione

5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione

Cat. No.: B4288147
M. Wt: 303.5 g/mol
InChI Key: ZJRHLSMOQJIOGM-UHFFFAOYSA-N
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Description

5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that features a triazinane ring with a thione group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine, phenylethylamine, and carbon disulfide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate thiourea derivatives, which then cyclize to form the desired triazinane-thione compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The triazinane ring can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted triazinane derivatives depending on the nucleophile used.

Scientific Research Applications

5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The thione group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-one: Similar structure but with an oxygen atom instead of sulfur.

    5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazine: Lacks the thione group, resulting in different reactivity.

    5-cyclohexyl-1-(1-phenylethyl)-1,3,5-thiadiazine: Contains a thiadiazine ring instead of a triazinane ring.

Uniqueness

5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity. The combination of cyclohexyl and phenylethyl substituents further enhances its properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3S/c1-14(15-8-4-2-5-9-15)20-13-19(12-18-17(20)21)16-10-6-3-7-11-16/h2,4-5,8-9,14,16H,3,6-7,10-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRHLSMOQJIOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CN(CNC2=S)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione
Reactant of Route 2
5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione
Reactant of Route 3
5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione
Reactant of Route 4
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5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione
Reactant of Route 5
5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione
Reactant of Route 6
5-cyclohexyl-1-(1-phenylethyl)-1,3,5-triazinane-2-thione

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